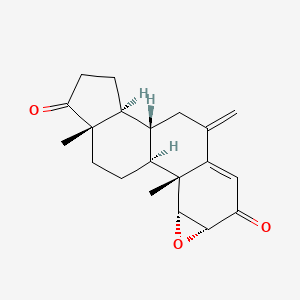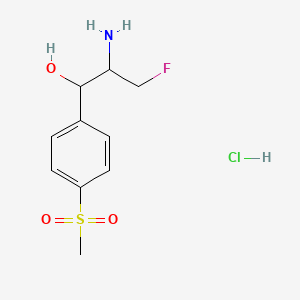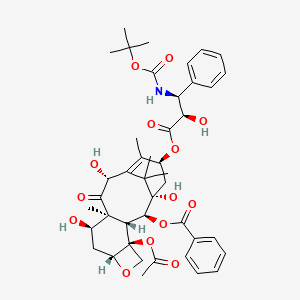
7-EPI-DOCETAXEL
Übersicht
Beschreibung
4-epi-Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel. It belongs to the taxane family of compounds, which are known for their ability to stabilize microtubules and inhibit cell division. This compound is particularly interesting due to its structural modifications, which may impart unique pharmacological properties compared to its parent compound, docetaxel.
Wissenschaftliche Forschungsanwendungen
4-epi-Docetaxel hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung eingesetzt, um die Auswirkungen von Strukturmodifikationen auf die Aktivität von Taxanen zu untersuchen.
Biologie: Untersucht auf seine Fähigkeit, Mikrotubuli zu stabilisieren und die Zellteilung in verschiedenen Zelllinien zu hemmen.
Medizin: Als potenzielles Chemotherapeutikum untersucht, mit möglicherweise verbesserter Wirksamkeit und reduzierten Nebenwirkungen im Vergleich zu Docetaxel.
Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme eingesetzt.
5. Wirkmechanismus
4-epi-Docetaxel entfaltet seine Wirkung, indem es an Mikrotubuli bindet und deren Struktur stabilisiert. Dies verhindert die Depolymerisation von Mikrotubuli, die für die Zellteilung unerlässlich ist. Die Verbindung zielt auf die β-Tubulin-Untereinheit von Mikrotubuli ab, was zu einem Zellzyklusarrest und Apoptose führt. Zusätzlich kann es mit anderen molekularen Signalwegen interagieren, die an Zellüberleben und -proliferation beteiligt sind .
Ähnliche Verbindungen:
Docetaxel: Die Muttersubstanz, bekannt für ihre potente antineoplastische Aktivität.
Paclitaxel: Ein weiteres Taxan mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Cabazitaxel: Ein neueres Taxan mit verbesserter Wirksamkeit bei bestimmten resistenten Krebsarten.
Einzigartigkeit von 4-epi-Docetaxel: 4-epi-Docetaxel ist einzigartig aufgrund seiner Strukturmodifikationen, die möglicherweise unterschiedliche pharmakologische Eigenschaften verleihen. Diese Modifikationen können potenziell zu Unterschieden in der Wirksamkeit, Toxizität und Resistenzprofilen im Vergleich zu anderen Taxanen führen .
Wirkmechanismus
Target of Action
7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of paclitaxel . Its primary target is microtubulin , a protein that plays a crucial role in cell division .
Mode of Action
This compound binds to microtubulin reversibly with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to microtubules, it stabilizes their structure and inhibits their depolymerization . This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound are complex, with high interpatient variability . It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding
Result of Action
The molecular effect of this compound is the stabilization of microtubules, which leads to the disruption of cell division and promotion of cell death . On a cellular level, this results in the inhibition of tumor growth . The in vivo antitumor effectiveness of this compound was found to be inferior to that of docetaxel .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit or induce Cytochrome P450 3A4 (CYP3A4), can affect the metabolism and hence the effectiveness of this compound . .
Biochemische Analyse
Biochemical Properties
7-EPI-DOCETAXEL has been found to interact with various biomolecules. It binds to microtubules but does not interact with dimeric tubulin . The compound has been reported to induce the formation of an incomplete metaphase plate of chromosomes and an arrangement of spindle microtubules .
Cellular Effects
In vitro studies have shown that this compound has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel . It has been reported that this compound does not elicit any acute toxic effects both as an active pharmaceutical ingredient and in bulk formulations .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to microtubules, preventing cell division, and promoting cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization .
Temporal Effects in Laboratory Settings
The in vivo antitumor effects of docetaxel-loaded albumin nanoparticles at different doses of this compound were found to be similar . The in vitro anticancer effect of this compound was comparable to that of docetaxel .
Dosage Effects in Animal Models
In animal models, the dosage of this compound has been found to influence its effects. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose .
Metabolic Pathways
The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability .
Subcellular Localization
It is known that docetaxel, a closely related compound, induces polymerization of tubulin, microtubule bundling in cells, and formation of numerous abnormal mitotic asters .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-epi-Docetaxel umfasst mehrere Schritte, beginnend mit natürlich vorkommenden Vorläufern wie 10-Deacetylbaccatin III. Die wichtigsten Schritte umfassen:
Schutz und Entschützung: Schutzgruppen werden verwendet, um funktionelle Gruppen selektiv zu modifizieren.
Oxidation und Reduktion: Diese Reaktionen werden eingesetzt, um funktionelle Gruppen einzuführen oder zu modifizieren.
Veresterung und Amidierung: Diese Schritte sind entscheidend für die Anbindung von Seitenketten, die für die Aktivität der Verbindung unerlässlich sind.
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-epi-Docetaxel folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit.
Einsatz von Katalysatoren: Zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Reinigungstechniken: Wie Chromatographie und Kristallisation, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen: 4-epi-Docetaxel durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxo-Derivaten.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Ersatz von funktionellen Gruppen durch andere.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: einschließlich Halogenide und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 4-epi-Docetaxel, die jeweils potenziell unterschiedliche biologische Aktivitäten aufweisen.
Vergleich Mit ähnlichen Verbindungen
Docetaxel: The parent compound, known for its potent antineoplastic activity.
Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.
Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165318 | |
| Record name | 4-Epidocetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-68-1 | |
| Record name | 4-Epidocetaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epidocetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIDOCETAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?
A1: this compound, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of this compound during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit this compound formation. []
Q2: Are there methods to synthesize 7-epi-taxanes, including this compound?
A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including this compound, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.
Q3: Beyond its presence as an impurity, is there any research on this compound as a standalone compound?
A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


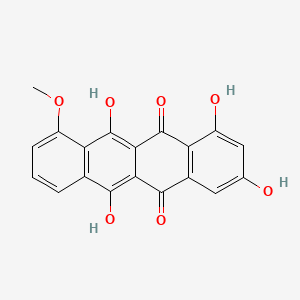
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
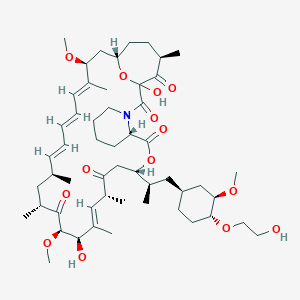


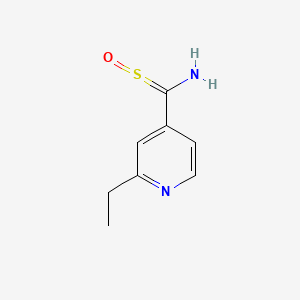
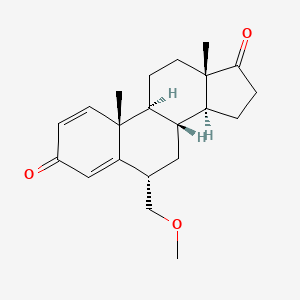
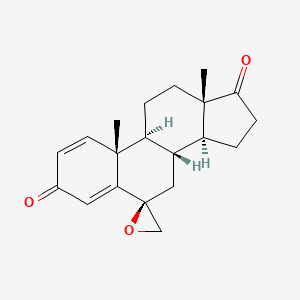
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
